molecular formula C31H33N3O2 B2387338 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide CAS No. 941903-00-0

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2387338
CAS No.: 941903-00-0
M. Wt: 479.624
InChI Key: NXGUFBASTNXUHX-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a piperidine ring, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the quinoline core.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with 3,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide: shares similarities with other quinoline and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-22-17-23(2)19-27(18-22)32-30(35)21-36-28-10-6-9-26-11-12-29(33-31(26)28)34-15-13-25(14-16-34)20-24-7-4-3-5-8-24/h3-12,17-19,25H,13-16,20-21H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUFBASTNXUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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